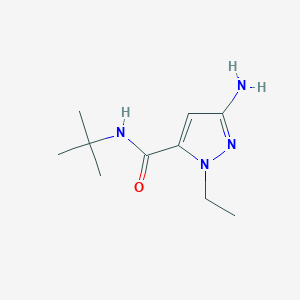
3-amino-N-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-769662 and is a potent activator of the AMP-activated protein kinase (AMPK), a crucial enzyme involved in regulating cellular energy balance.
Mécanisme D'action
A-769662 activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK is a key regulator of cellular energy balance, and its activation leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways, resulting in increased ATP production and energy expenditure.
Biochemical and Physiological Effects:
A-769662 has been shown to have numerous biochemical and physiological effects, including the activation of AMPK, the inhibition of mTORC1 signaling, the induction of autophagy, and the modulation of glucose and lipid metabolism. A-769662 has also been shown to improve mitochondrial function, reduce inflammation, and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
A-769662 has several advantages for laboratory experiments, including its potency, specificity, and ease of use. However, it also has limitations, including its high cost and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on A-769662, including the development of more potent and selective activators of AMPK, the investigation of its effects on other signaling pathways, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on cellular metabolism and energy balance.
Méthodes De Synthèse
The synthesis of A-769662 involves a multi-step process, starting with the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the carboxylic acid. The final step involves the amidation of the carboxylic acid with 3-aminopyridine to form A-769662.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and neurodegenerative diseases. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In metabolic disorders, A-769662 has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes. In neurodegenerative diseases, A-769662 has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
5-amino-N-tert-butyl-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-5-14-7(6-8(11)13-14)9(15)12-10(2,3)4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUBIAMGGIKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

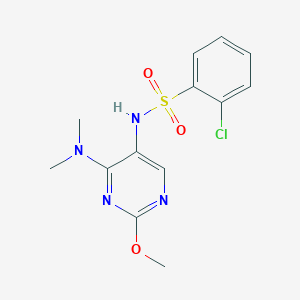
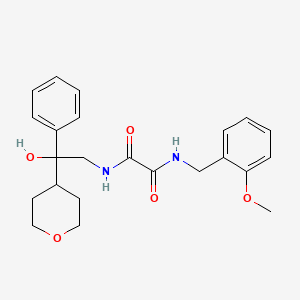

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)
![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)
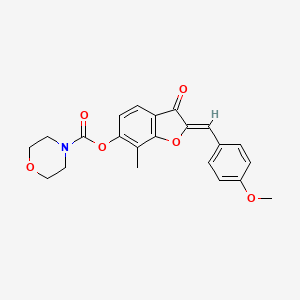

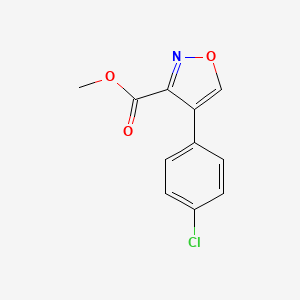
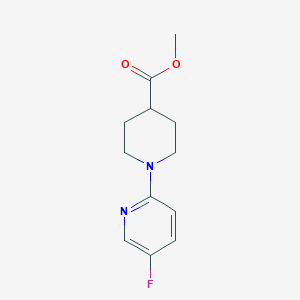

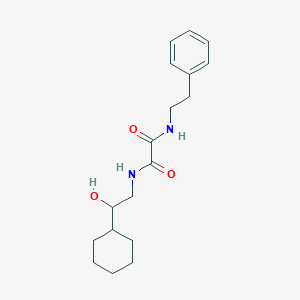
![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)
![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)